molecular formula C9H11NO2 B12003532 Formamide, N-(p-hydroxyphenethyl)- CAS No. 13062-78-7

Formamide, N-(p-hydroxyphenethyl)-

Cat. No.: B12003532
CAS No.: 13062-78-7
M. Wt: 165.19 g/mol
InChI Key: ZRAJFHFOIYKZPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(p-hydroxyphenethyl)- can be synthesized through the N-formylation of p-hydroxyphenethylamine using formic acid or formic acid derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between p-hydroxyphenethylamine and formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of formamide derivatives typically involves the carbonylation of ammonia or the aminolysis of esters. For N-(p-hydroxyphenethyl)-formamide, the process may involve the reaction of p-hydroxyphenethylamine with formic acid or its derivatives in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(p-hydroxyphenethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding quinones.

    Reduction: The formamide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Formamide, N-(p-hydroxyphenethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of formamide, N-(p-hydroxyphenethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenethyl group can interact with enzymes and receptors, modulating their activity. The formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-(p-hydroxyphenethyl)- is unique due to the presence of the hydroxyphenethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAJFHFOIYKZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156643
Record name Formamide, N-(p-hydroxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-78-7
Record name N-Formyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(p-hydroxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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